4-(4-Ethoxyphenyl)butan-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

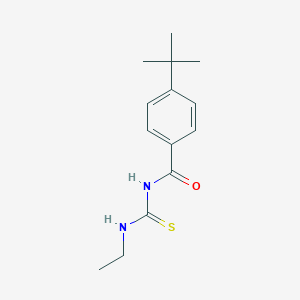

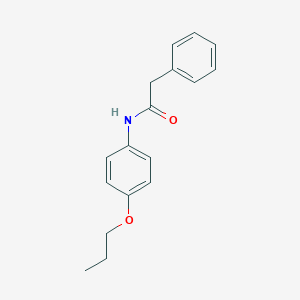

“4-(4-Ethoxyphenyl)butan-1-amine” is a chemical compound with the molecular formula C12H19NO and a molecular weight of 193.29 . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of “4-(4-Ethoxyphenyl)butan-1-amine” consists of a butan-1-amine chain with an ethoxyphenyl group attached to the fourth carbon . The exact 3D structure is not provided in the sources.Physical And Chemical Properties Analysis

“4-(4-Ethoxyphenyl)butan-1-amine” has a molecular weight of 193.29 . Other physical and chemical properties such as boiling point, melting point, and solubility are not provided in the sources.科学的研究の応用

Synthesis of Novel Pyridinones

A study by Patel, Gandhi, and Sharma (2010) described the synthesis of novel 6-(substituted amino)-4-(4-ethoxyphenyl)-1-phenyl-2(1H)-pyridinones, starting from β-aryl glutaconic acid and eventually treating with secondary amines to yield the final compounds. These compounds were then subjected to azo coupling, producing isomers separated by chromatography, and evaluated for antimicrobial activity (Patel, Gandhi, & Sharma, 2010).

Asymmetric Synthesis of Amino Alcohols

Mattei et al. (2011) reported the asymmetric synthesis of (S)-3-amino-4-methoxy-butan-1-ol, a structurally similar compound, using a Ru-MeOBIPHEP catalyst. This synthesis involved the preparation of a primary enamine and was followed by either asymmetric catalytic enamine hydrogenation or asymmetric catalytic reductive amination (Mattei, Moine, Püntener, & Schmid, 2011).

Total Synthesis and Analysis of Phenylethanolamine A

Wang et al. (2017) developed a method for synthesizing phenylethanolamine A (PEAA) using 4-nitrobenzyl bromide as the starting material. This method included a sequence of SN2 reactions, hydrolysis, and amination, leading to the formation of 4-(4-nitrophenyl)butan-2-amine. They also developed a high-performance liquid chromatography (HPLC) method for analyzing PEAA (Wang, Song, Min, Tang, Zhou, & Yang, 2017).

Nucleophilic Substitution Reactions

A study by Lartey and Fedor (1979) explored the reactions of trans-4-(para-substituted phenoxy)-3-buten-2-ones with primary amines. They observed first-order rates in amine and the substrates, providing insight into the kinetics and mechanism of the reactions, which could be relevant to understanding reactions involving 4-(4-ethoxyphenyl)butan-1-amine (Lartey & Fedor, 1979).

作用機序

特性

IUPAC Name |

4-(4-ethoxyphenyl)butan-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO/c1-2-14-12-8-6-11(7-9-12)5-3-4-10-13/h6-9H,2-5,10,13H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXRHFXYCAWVNKA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)CCCCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70442711 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Ethoxyphenyl)butan-1-amine | |

CAS RN |

869942-62-1 |

Source

|

| Record name | 4-(4-ethoxyphenyl)butan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70442711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,2-dimethyl-N-[4-(3-methylbutoxy)phenyl]propanamide](/img/structure/B496083.png)

![N-[2-(cyclohexylcarbamoyl)phenyl]pyridine-4-carboxamide](/img/structure/B496090.png)

![2-(4-Ethyl-phenoxy)-N-[4-(thiazol-2-ylsulfamoyl)-phenyl]-propionamide](/img/structure/B496096.png)

![2-{[2-(4-Ethylphenoxy)propanoyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B496097.png)

![2-(4-isopropylphenoxy)-N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)propanamide](/img/structure/B496099.png)

![4,5-Dimethyl-2-{[3-(2-phenoxyethoxy)benzoyl]amino}-3-thiophenecarboxamide](/img/structure/B496100.png)

![2-{[2-(2,4-dichlorophenoxy)propanoyl]amino}-N,N-dimethylbenzamide](/img/structure/B496102.png)